REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH2:16]1[O:24][C:23]2[CH:22]=[CH:21][C:20]([CH2:25]Cl)=[CH:19][C:18]=2[O:17]1>C(O)C>[CH2:14]([O:13][C:5](=[O:12])[CH:6]([CH2:25][C:20]1[CH:21]=[CH:22][C:23]2[O:24][CH2:16][O:17][C:18]=2[CH:19]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:15] |f:0.1|
|
Name
|
|
Quantity
|
60.17 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
1127 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
336.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
119.42 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)CCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure and water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
After extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethyl acetate was dried with sodium sulfate anhydride
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification
|
Type
|
DISTILLATION
|
Details
|
with distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)CC1=CC2=C(C=C1)OCO2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |